molecular formula C14H10F3N3 B5706969 N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline CAS No. 83318-23-4

N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline

Cat. No.: B5706969
CAS No.: 83318-23-4
M. Wt: 277.24 g/mol
InChI Key: OZSXMCLVXAYZLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline is a chemical compound that features a benzimidazole ring attached to an aniline group with a trifluoromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline typically involves the reaction of 2-aminobenzimidazole with 3-(trifluoromethyl)aniline under specific conditions. One common method includes the use of a condensation reaction facilitated by a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of enzymes or proteins essential for the survival and proliferation of pathogens. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its target sites.

Comparison with Similar Compounds

Similar Compounds

  • N-(Benzimidazol-2-yl)-2-chloroacetamide
  • N-(Benzimidazol-2-yl)-2-mercaptoacetamide
  • N-(Benzimidazol-2-yl)-quinolin-8-yl

Uniqueness

N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes the compound particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.

Biological Activity

N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by recent studies and data.

Chemical Structure and Properties

The compound features a benzimidazole moiety substituted with a trifluoromethyl group on the aniline ring. This specific substitution pattern is crucial as it influences the compound's biological interactions and efficacy.

1. Antitumor Activity

Recent studies have highlighted the potential of benzimidazole derivatives, including this compound, as antitumor agents. For instance, compounds bearing benzimidazole rings have been tested against various cancer cell lines:

Cell Line IC50 (μM) Assay Type
A5496.26 ± 0.332D Assay
HCC8276.48 ± 0.112D Assay
NCI-H35820.46 ± 8.633D Assay

The IC50 values indicate that these compounds exhibit promising cytotoxicity, particularly in two-dimensional cultures, suggesting their potential for further development as anticancer drugs .

2. Anti-inflammatory Activity

Benzimidazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes and interaction with various inflammatory pathways:

  • COX-2 Inhibition : Compounds similar to this compound have shown selectivity for COX-2 over COX-1, which is beneficial for reducing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
  • Bradykinin Receptor Antagonism : Studies have indicated that certain substitutions on the benzimidazole scaffold enhance antagonistic activity at bradykinin receptors, which are involved in pain and inflammation .

Structure–Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of benzimidazole derivatives:

  • Substituent Positioning : The position of substituents on the benzimidazole ring significantly affects its pharmacological profile. For example, modifications at the C2 and C5 positions have been linked to enhanced anti-inflammatory and anticancer activities .
  • Trifluoromethyl Group : The presence of a trifluoromethyl group has been associated with improved lipophilicity and metabolic stability, which can enhance bioavailability and efficacy .

Case Studies

Several case studies illustrate the effectiveness of this compound class:

  • Cytotoxicity in Tumor Models : A study demonstrated that this compound significantly reduced tumor growth in xenograft models, showcasing its potential as a therapeutic agent against specific cancers .
  • Antimicrobial Activity : In vitro assays revealed that this compound exhibits antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 mg/mL .

Properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3/c15-14(16,17)9-4-3-5-10(8-9)18-13-19-11-6-1-2-7-12(11)20-13/h1-8H,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSXMCLVXAYZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358910
Record name N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83318-23-4
Record name N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The title compound was prepared from 2-chlorobenzimidazole and 3-(trifluoromethyl)aniline by Procedure A. The product was isolated by filtration and preparative LCMS to give the title compound as the free base (white solid, mp 160-162° C.). MS(ES+) m/z 278 ([M+1]+, 100).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.